Cas no 1805159-02-7 (Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C11H9F5N2O5/c1-2-22-7(19)4-5-3-6(18(20)21)17-10(8(5)9(12)13)23-11(14,15)16/h3,9H,2,4H2,1H3
- InChI Key: UMLLAJRMIIKCOK-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC(=CC=1CC(=O)OCC)[N+](=O)[O-])OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 428
- XLogP3: 3.3
- Topological Polar Surface Area: 94.2
Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081148-1g |
Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate |
1805159-02-7 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate
Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview
Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate, identified by the CAS number 1805159-02-7, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential biological activities. The structure of this compound is characterized by a pyridine ring substituted with several functional groups, including a difluoromethyl group at position 3, a nitro group at position 6, a trifluoromethoxy group at position 2, and an ethyl acetate group at position 4. These substituents contribute to the compound's stability, reactivity, and bioavailability.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and agrochemical development. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy groups enhances the compound's ability to interact with biological targets, making it a promising candidate for various therapeutic applications. For instance, research has shown that such compounds can exhibit potent anti-inflammatory and anticancer properties due to their ability to modulate key cellular pathways. Additionally, the ethyl acetate group at position 4 plays a crucial role in improving the compound's solubility and absorption characteristics, which are critical for its pharmacokinetic profile.
The synthesis of Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled researchers to develop more efficient methods for constructing such complex molecules. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of key intermediates while maintaining product quality.
In terms of biological activity, this compound has been extensively studied for its potential as an agrochemical agent. Field trials have demonstrated its effectiveness as a herbicide, where it selectively inhibits the growth of unwanted vegetation without adversely affecting crops. This selective activity is attributed to the compound's ability to interfere with specific enzymatic processes that are critical for plant growth. Furthermore, ongoing research is exploring its potential as an insecticide, given its ability to disrupt insect nervous systems through interference with neurotransmitter receptors.
Another area of interest lies in the compound's application in pharmaceuticals. Preclinical studies have shown that Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate exhibits strong anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This makes it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. Moreover, its nitro group has been shown to possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The environmental impact of this compound is another critical area of research. While it demonstrates high efficacy in agricultural applications, there is growing concern about its persistence in soil and water systems. Recent studies have focused on understanding its degradation pathways under various environmental conditions. Findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further research is needed to assess its long-term effects on non-target organisms.
In conclusion, Ethyl 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No: 1805159-02-7) represents a significant advancement in the field of organic chemistry with diverse applications across agriculture and medicine. Its unique structural features and promising biological activities make it a subject of continued research interest. As new insights into its synthesis, mechanisms of action, and environmental behavior emerge, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture. ]]>
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